(1Z,4Z)-germacrene B
Overview
Description
(1Z,4Z)-germacrene B is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. This compound is found in various plants and is known for its distinctive structure characterized by two conjugated double bonds in the 1Z and 4Z positions. Sesquiterpenes like this compound are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4Z)-germacrene B typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. The cyclization process can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through a series of organic reactions, including the formation of the germacrene skeleton followed by selective isomerization to achieve the 1Z,4Z configuration.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. Advanced techniques like supercritical fluid extraction and steam distillation are commonly used to isolate this compound in large quantities. Additionally, biotechnological approaches involving genetically engineered microorganisms that express sesquiterpene synthases are being explored for more sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
(1Z,4Z)-germacrene B undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes like cytochrome P450 monooxygenases, leading to the formation of epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and specific oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying sesquiterpene biosynthesis.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in inhibiting the growth of certain bacteria and cancer cell lines.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the formulation of fragrances, flavors, and as a natural pesticide due to its aromatic properties and biological activity.
Mechanism of Action
The mechanism of action of (1Z,4Z)-germacrene B involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signaling pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
Germacrene A: Another sesquiterpene with a similar structure but different double bond configuration.
Germacrene D: Known for its distinct fragrance and found in various essential oils.
β-Caryophyllene: A bicyclic sesquiterpene with notable anti-inflammatory and analgesic properties.
Uniqueness
(1Z,4Z)-germacrene B is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
(1Z,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGJTGWYVZSNR-OMQMMEOVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC(=C(C)C)CC1)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037033 | |
Record name | Germacrene B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701037033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-57-1 | |
Record name | Germacrene B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Germacrene B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701037033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Germacrene B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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